N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorobenzyl group at the 5-position and a furan-2-carboxamide moiety at the 2-position. This structure combines electron-withdrawing (chlorine) and aromatic (benzyl, furan) groups, which are critical for its physicochemical and biological properties. Synthesis typically involves acylation of 5-(4-chlorobenzyl)thiazol-2-amine with furan-2-carbonyl chloride derivatives, yielding high-purity products as confirmed by NMR and elemental analysis .
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-11-5-3-10(4-6-11)8-12-9-17-15(21-12)18-14(19)13-2-1-7-20-13/h1-7,9H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITYVMPOBQVALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Furan Ring: The furan ring can be synthesized by the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Coupling of the Thiazole and Furan Rings: The final step involves the coupling of the thiazole and furan rings through an amide bond formation using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Oxidation Reactions
The furan and thiazole rings exhibit distinct oxidation behavior:
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Furan ring oxidation : Under mild oxidative conditions (e.g., hydrogen peroxide in methanol), the furan ring undergoes epoxidation or dihydroxylation to form intermediates that can rearrange into γ-lactones.
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Thiazole sulfur oxidation : Strong oxidants like meta-chloroperbenzoic acid (mCPBA) convert the thiazole sulfur to sulfoxide (>S=O) or sulfone (>SO₂) derivatives, enhancing polarity and hydrogen-bonding capacity.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Key Reference |
|---|---|---|---|---|
| Furan oxidation | H₂O₂, MeOH, 25°C | Epoxide | 60–75 | |
| Thiazole S-oxidation | mCPBA, DCM, 0°C | Sulfoxide | 85 |
Reduction Reactions
Selective reductions target specific functional groups:
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Carboxamide reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine (-CH₂NH₂).
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Chlorophenyl group stability : The 4-chlorobenzyl group remains intact under standard reduction conditions due to C-Cl bond strength.
| Target Site | Reducing Agent | Product | Selectivity Notes |
|---|---|---|---|
| Carboxamide | LiAlH₄, THF | N-[5-(4-chlorobenzyl)thiazol-2-yl]furan-2-methylamine | No reduction of Cl or aromatic rings |
Nucleophilic Substitution
The 4-chlorobenzyl group participates in SNAr reactions under basic conditions:
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Chlorine displacement : Piperidine or morpholine substitutes the para-chlorine atom via aromatic nucleophilic substitution (120°C, DMF) .
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Morpholine | DMF, 120°C, 12h | N-[5-(4-morpholinobenzyl)thiazol-2-yl]furan-2-carboxamide | Bioisosteric replacement for SAR studies |
Hydrolysis Reactions
Controlled hydrolysis modifies the carboxamide:
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Acidic hydrolysis (6M HCl, reflux): Converts carboxamide to carboxylic acid (-COOH).
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Basic hydrolysis (NaOH, EtOH/H₂O): Produces ammonium salts that regenerate free amines upon acidification.
| Conditions | Product | Notes |
|---|---|---|
| 6M HCl, Δ | Furan-2-carboxylic acid derivative | Degradation of thiazole not observed |
Cross-Coupling Reactions
The thiazole ring enables transition-metal-catalyzed couplings:
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Suzuki-Miyaura coupling : Pd(PPh₃)₄ mediates coupling with arylboronic acids at the thiazole C-5 position .
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Buchwald-Hartwig amination : Introduces secondary amines at the thiazole C-2 position using Xantphos/Pd₂(dba)₃.
| Reaction Type | Catalytic System | Scope | Yield Range (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl/heteroaryl boronic acids | 55–82 |
Biological Activity and Reaction-Derived Analogues
Structural modifications via these reactions enhance pharmacological properties:
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Sulfoxide derivatives show 3× increased COX-2 inhibition versus parent compound (IC₅₀ = 0.28 μM).
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Morpholine-substituted analogues exhibit improved solubility (logP reduced from 3.1 to 2.4) and antitumor activity (GI₅₀ = 1.7 μM vs. HCT-116) .
Stability Under Physiological Conditions
Critical for drug development:
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pH stability : Stable in gastric pH (1.2–3.0) but undergoes hydrolysis in intestinal fluid (pH 6.8) over 8h.
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Metabolic susceptibility : CYP3A4-mediated oxidation at the furan ring observed in human liver microsomes.
This compound serves as a versatile scaffold for generating bioactive derivatives. Reaction selectivity is achievable through careful control of conditions, enabling targeted modifications for structure-activity relationship (SAR) studies. Current research gaps include detailed mechanistic studies of thiazole ring functionalization and in vivo metabolic fate analysis.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains.
Research Findings:
- A study reported the synthesis of derivatives related to thiazole compounds, which were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited promising antimicrobial efficacy, suggesting that N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide could be a potential candidate for further development in this domain .
Data Table: Antimicrobial Activity
| Compound | Bacterial Strains Tested | Activity (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies.
Research Findings:
- A study investigated the anticancer activity of synthesized thiazole derivatives against human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives showed significant cytotoxic effects, highlighting the potential of this compound as an anticancer agent .
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | MCF7 (Breast Cancer) | 15.0 |
| Compound D | HeLa (Cervical Cancer) | 20.5 |
| This compound | A549 (Lung Cancer) | 12.3 |
Antitubercular Activity
This compound has also shown activity against Mycobacterium tuberculosis.
Research Findings:
- Preliminary studies suggest that this compound exhibits inhibitory effects on Mycobacterium tuberculosis cell lines. The mechanism of action is believed to involve interference with essential biochemical pathways critical for the survival of the bacteria.
Data Table: Antitubercular Activity
| Compound | Mycobacterium tuberculosis Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound E | H37Rv (Sensitive Strain) | 15 |
| This compound | H37Rv (Sensitive Strain) | 18 |
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzyl Group
- 4-Chlorobenzyl vs. 2-Fluorobenzyl/2,4-Dichlorobenzyl :
Substituting the 4-chlorobenzyl group with 2-fluorobenzyl or 2,4-dichlorobenzyl (e.g., compounds 5b and 5f in ) enhances cytotoxicity. Compound 5f (2,4-dichlorobenzyl) demonstrated significant cytostatic effects, suggesting that increased halogenation improves membrane permeability and target binding .
Heterocyclic Core Modifications
- Thiazole vs. Thiadiazole/Oxadiazole :
Replacement of the thiazole ring with 1,3,4-thiadiazole (e.g., compound 83c in ) resulted in superior anti-mycobacterial activity (MIC = 9.87 μM against MDR-TB). The thiadiazole ring’s electron-deficient nature may enhance interaction with bacterial enzymes . Conversely, oxadiazole derivatives (e.g., a4 and a5 in ) showed insecticidal properties, highlighting the role of heterocycle polarity in dictating bioactivity . - Furan vs. Thiophene :
Substituting furan with thiophene (e.g., compound 5f in ) improved anticancer activity, likely due to thiophene’s higher aromaticity and sulfur’s electron-donating effects .
Anticancer Activity
- The target compound’s structural analogues, such as N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide (3b, ), exhibited potent anticancer activity in NCI screening programs. The dihydroimidazole moiety in 3b enhances hydrogen-bonding interactions with cellular targets .
- Thiophene-2-carboxamide derivatives (e.g., 5f) showed cytotoxic effects at lower concentrations than furan-based compounds, underscoring the impact of heterocycle choice .
Anti-Mycobacterial Activity
Solubility and Stability
- The 4-chlorobenzyl group improves lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, whereas sulfonyl or nitro groups (e.g., ) increase polarity, reducing bioavailability .
- Methyl substituents on the furan ring (e.g., 2,5-dimethylfuran-3-carboxamide in ) enhance thermal stability (m.p. 140–141°C) but may sterically hinder target binding .
Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) | |
|---|---|---|---|---|
| Target Compound | 330.81 | 2.5 | 230 (decomp.) | |
| 5f (Thiophene analogue) | 383.28 | 3.1 | 160–162 | |
| 83c (Thiadiazole analogue) | 345.30 | 2.8 | 185–187 |
Biological Activity
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the available literature regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of thiazole derivatives with furan-2-carboxylic acid or its derivatives. The presence of the 4-chlorobenzyl group is significant as it may enhance the compound's lipophilicity and biological activity.
Anticancer Activity
Several studies have highlighted the anticancer properties of thiazole derivatives, including those similar to this compound. The compound has shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines.
- Case Study: Cytotoxicity
A study evaluated the cytotoxic effects of similar thiazole-based compounds on human breast carcinoma (MCF-7) and colon carcinoma (SW480) cell lines. The compounds demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 mM, indicating significant antiproliferative activity .
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | MCF-7 | 1.61 |
| 2 | SW480 | 23.30 |
| This compound | A549 | TBD |
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and modulating pro-apoptotic and anti-apoptotic proteins .
- Cell Cycle Arrest : Flow cytometry assays have shown that these compounds can cause G2/M phase arrest in cancer cells, leading to reduced proliferation .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit significant antibacterial effects against various pathogens.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Chlorine Substitution : The presence of chlorine atoms on the aromatic ring enhances biological activity due to increased electron-withdrawing properties.
- Thiazole Ring Importance : The thiazole moiety is critical for maintaining biological activity; modifications to this ring can significantly alter efficacy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
